2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline;hydrochloride
Overview
Description
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline;hydrochloride is a chemical compound with the molecular formula C11H13F3N2·HCl It is a derivative of aniline, featuring a pyrrolidine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane with formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Coupling with Aniline: The final step involves coupling the pyrrolidine and trifluoromethyl groups with aniline under catalytic conditions, often using palladium or copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the aniline group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the aniline ring, especially at the positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products
Oxidation: N-oxides
Reduction: Primary amines
Substitution: Various substituted aniline derivatives
Scientific Research Applications
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Trifluoromethylaniline: An aniline derivative with a trifluoromethyl group, used in various chemical syntheses.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine, used as a solvent and reagent in organic synthesis.
Uniqueness
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline;hydrochloride is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other scientific research applications.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16;/h3-4,7H,1-2,5-6,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUIPFLTZXEFMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820650-27-8 | |
Record name | Benzenamine, 2-(1-pyrrolidinyl)-5-(trifluoromethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820650-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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